4-[(Phenylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNS It is a piperidine derivative, characterized by the presence of a phenylsulfanyl group attached to the piperidine ring
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that the piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine-containing compounds are known to be significant in the pharmaceutical industry, and their synthesis has long been widespread .
Pharmacokinetics
It is known that piperidine derivatives have potential for brain metastases treatment due to their enhanced cns pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it has been shown to affect the signaling pathways related to cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with cytochrome P450 enzymes can lead to altered drug metabolism and changes in the expression of genes involved in detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and altered metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with cytochrome P450 enzymes affects the metabolic flux and levels of metabolites. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function .
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects. For example, its localization to the mitochondria can affect cellular energy metabolism and oxidative stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The piperidine ring can undergo substitution reactions, where the phenylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine with a similar ring structure but lacking the phenylsulfanyl group.
Phenylpiperidine: Contains a phenyl group attached directly to the piperidine ring.
Sulfanylpiperidine: Features a sulfanyl group attached to the piperidine ring.
Uniqueness
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is unique due to the presence of both the phenylsulfanyl group and the piperidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLJQNFFQYLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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